
2-(3-Hydroxy-propylsulfanyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-propylsulfanyl)-phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a 3-hydroxypropylsulfanyl (-S-CH₂CH₂CH₂-OH) substituent at the ortho position. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydroxyl and thioether groups.
Scientific Research Applications
2-(3-Hydroxy-propylsulfanyl)-phenol, also known as a derivative of phenolic compounds, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar sulfanyl compounds have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating promising therapeutic potential .
Polymer Chemistry
This compound can be utilized to synthesize advanced polymeric materials. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance. This is particularly valuable in applications requiring durable materials that can withstand harsh environmental conditions.
Case Study: Polymer Development
A case study on the use of sulfanyl phenolic compounds in producing heat-resistant plastics demonstrates their applicability. The resulting polymers exhibit improved mechanical properties and resistance to thermal degradation, making them suitable for applications in food containers and experimental apparatuses .
Table 1: Anticancer Activity of Sulfanyl Compounds
Compound Name | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HCT-116 | 1.9 |
MCF-7 | 7.52 | |
Other derivatives | Various | 1.9 - 7.52 |
Table 2: Properties of Polymer Composites
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Applications | Food Containers, Experimental Apparatuses |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 2-(3-Hydroxy-propylsulfanyl)-phenol with high purity and yield?
- Methodological Answer : The compound can be synthesized via thiol-ene addition or nucleophilic substitution reactions. For example:
- Thiol-ene reaction : Reacting 3-mercapto-1-propanol with a phenolic derivative under UV light or radical initiators.
- Nucleophilic substitution : Using a halogenated phenol (e.g., 2-chlorophenol) with 3-mercapto-1-propanol in a basic medium (e.g., KOH/ethanol).
Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water solvent system). Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
- Methodological Answer :
- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with flame ionization detection. Retention time ~8.2 min (method: 150°C hold, 10°C/min to 250°C) .
- HPLC : C18 column, mobile phase acetonitrile/water (60:40), UV detection at 275 nm. Retention time ~6.5 min .
- NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.6–3.8 ppm (–CH2–S–), and δ 1.8–2.0 ppm (–CH2–OH). Confirm hydroxyl and thioether groups via FT-IR (broad peak ~3300 cm⁻¹ for –OH; 650 cm⁻¹ for C–S) .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities. Avoid release into water systems due to potential aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data obtained from different analytical methods?
- Methodological Answer :
- Methodological Triangulation : Cross-validate results using complementary techniques (e.g., GC for volatility, HPLC for polar degradation products).
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze samples with LC-MS to identify degradation pathways.
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., pH, light exposure) causing discrepancies .
Q. What experimental strategies mitigate surface adsorption effects during analytical quantification?
- Methodological Answer :
- Surface Passivation : Silanize glassware with dimethyldichlorosilane to reduce hydroxyl group interactions.
- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on surfaces (e.g., stainless steel, glass) under controlled humidity.
- Additive Use : Include 0.1% BSA in sample buffers to compete for adsorption sites .
Q. How can computational modeling guide the design of reactivity studies under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Use software like ChemAxon or Spartan to estimate phenolic –OH pKa (~10.2) and thioether stability.
- MD Simulations : Model hydrolysis pathways at pH 2–12 to predict reactive intermediates (e.g., sulfenic acid formation at pH > 10).
- Kinetic Analysis : Perform stopped-flow UV-Vis experiments to validate computational rate constants for nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[3-(2-Hydroxyphenyl)propyl]phenol (CAS#29337-79-9)
This compound features two phenol groups linked by a propyl chain. Key differences from 2-(3-Hydroxy-propylsulfanyl)-phenol include:
- Substituent Type : The propyl linker lacks a sulfur atom, reducing electron-withdrawing effects compared to the sulfanyl group.
- Acidity: The absence of sulfur likely results in a higher pKa (less acidic phenolic -OH) compared to this compound, where the sulfanyl group may enhance acidity through inductive effects.
- Synthetic Routes: Rao et al. (2012) synthesized 2-[3-(2-hydroxyphenyl)propyl]phenol via Friedel-Crafts alkylation, achieving yields of 68–72% . In contrast, this compound may require thiol-ene click chemistry or nucleophilic substitution for sulfanyl group incorporation.
Comparison with o,o'-Trimethylenphenol
This analog contains two phenol groups connected by a trimethylene (C3) chain. Unlike this compound, it lacks sulfur and the terminal hydroxyl group on the propyl chain. These differences impact:
- Hydrogen Bonding: The additional -OH in this compound enhances hydrogen-bonding capacity, increasing solubility in aqueous media.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(3-hydroxypropylsulfanyl)phenol |
InChI |
InChI=1S/C9H12O2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5,10-11H,3,6-7H2 |
InChI Key |
UPNBHJBHWAQPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.